(E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
This compound is a benzamide derivative featuring a sulfonyl-linked 3,5-dimethylpiperidine moiety and a substituted benzo[d]thiazol-2(3H)-ylidene group. The sulfonamide group enhances solubility and bioavailability, while the benzo[d]thiazole scaffold is commonly associated with kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-15-12-16(2)14-26(13-15)32(28,29)18-10-8-17(9-11-18)22(27)24-23-25(3)21-19(30-4)6-5-7-20(21)31-23/h5-11,15-16H,12-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCIJVWICMIGJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(C=CC=C4S3)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered attention for its potential biological activities. The compound's structure features several key functional groups, including a sulfonamide and a thiazole moiety, which are often associated with significant pharmacological properties.
Structural Characteristics
The compound's molecular formula is , and it possesses a molecular weight of approximately 378.56 g/mol. Its structure can be characterized as follows:
| Component | Description |
|---|---|
| Benzamide Core | Provides the foundational structure for biological activity. |
| Sulfonamide Group | Enhances solubility and bioavailability. |
| Piperidine Ring | Contributes to CNS activity and receptor interactions. |
| Thiazole Moiety | Implicated in anticancer properties due to its heterocyclic nature. |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The sulfonamide group may interact with specific enzymes, inhibiting their activity and leading to therapeutic effects.
- Receptor Binding : The piperidine ring allows for binding to various receptors, potentially modulating neurotransmitter systems.
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial and viral infections, suggesting potential antimicrobial properties.
Biological Activity Studies
Recent studies have investigated the biological activities associated with this compound, focusing on its pharmacological effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study conducted by Zhang et al. demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Antiviral Effects
In vitro studies have shown that benzamide derivatives can exert antiviral effects against various viruses, including Hepatitis B Virus (HBV) and HIV. For example, a related compound, IMB-0523, demonstrated an IC50 of 1.99 µM against HBV in HepG2 cells, highlighting the potential antiviral applications of this class of compounds .
Antimicrobial Properties
Compounds containing sulfonamide groups are well-known for their antibacterial properties. Similar structural analogs have been shown to inhibit bacterial growth by targeting folate synthesis pathways.
Case Studies
Several case studies provide insights into the biological efficacy of related compounds:
- Study on Antiviral Activity : A derivative of benzamide was shown to increase intracellular levels of APOBEC3G, leading to enhanced inhibition of HBV replication .
- Anticancer Research : In a controlled study, thiazole-containing compounds were evaluated for their ability to induce apoptosis in breast cancer cell lines, demonstrating promising results .
Comparison with Similar Compounds
Structural Analogues
The compound shares core structural motifs with other benzamide derivatives, differing primarily in substituents on the piperidine, benzothiazole, or pendant aromatic systems. Below is a comparative analysis of key analogues:
Key Observations :
- Substituent Impact : The target compound’s 4-methoxy-3-methylbenzo[d]thiazole group may enhance π-π stacking interactions compared to the oxadiazole in or the ethoxy-substituted benzothiazole in .
- Bioactivity Implications: The dimethylaminoethyl sidechain in could improve cellular uptake via protonation, a feature absent in the target compound.
Functional Similarities and Computational Insights
- Binding Mode Predictions : Molecular docking studies on structurally related benzamides (e.g., maleimide-based kinase inhibitors) suggest that the sulfonamide group often anchors to ATP-binding pockets via hydrogen bonding, while the aromatic systems engage in hydrophobic interactions . For the target compound, analogous docking simulations could predict affinity for kinases like GSK-3β or CDKs.
- Metabolomic Profiling : Compounds with sulfonamide-benzothiazole hybrids, such as the target, may induce metabolic changes akin to kinase inhibitors or antimicrobial agents, as seen in metabolomics-driven MoA (mechanism of action) studies .
- Structural vs. Functional Divergence : While the target and share a sulfonyl-piperidine core, their divergent aromatic systems (benzothiazole vs. oxadiazole) may lead to distinct biological profiles. For example, oxadiazoles are often associated with antimicrobial activity, whereas benzothiazoles are linked to anticancer effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
